1H-imidazo[1,2-c]pyrimidin-5-one

CDK2 inhibitor kinase selectivity cancer

Procure 1H-imidazo[1,2-c]pyrimidin-5-one (CAS 55662-66-3) as a structurally differentiated [1,2-c]-fused bicyclic heterocycle for kinase inhibitor design and DNA repair studies. This scaffold provides a critical alternative to the common [1,2-a] regioisomer, circumventing rapid aldehyde oxidase-mediated metabolism that limits oral bioavailability. Its demonstrated submicromolar CDK2 inhibition (IC50 660–680 nM), solved co-crystal structure (PDB 7ACK, 1.80 Å), and extensive SAR from 28 characterized derivatives enable immediate structure-guided optimization. As the core of the highly mutagenic DNA lesion 3,N4-ethenocytosine (εC), it is essential for calibrating mutagenicity assays and studying base excision repair glycosylases (e.g., human TDG, E. coli Mug). Researchers investigating vinyl chloride-induced carcinogenesis or lipid peroxidation-derived DNA damage should note that nucleoside forms are non-mutagenic and cannot substitute for this standard. Verify purity (≥98%) and request a batch-specific CoA.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
Cat. No. B7767168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[1,2-c]pyrimidin-5-one
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC=NC2=O)N1
InChIInChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4,7H
InChIKeyHVPQJGPSDXISJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[1,2-c]pyrimidin-5-one – Core Scaffold Identity and Procurement-Relevant Characteristics


1H-Imidazo[1,2-c]pyrimidin-5-one (CAS 55662-66-3; also designated 3,N4-ethenocytosine or 6H-imidazo[1,2-c]pyrimidin-5-one) is a fused bicyclic heterocycle comprising an imidazole ring annulated at the [1,2-c] face of a pyrimidin-5-one [1]. The compound exists as a tautomeric mixture (1H, 5H, 6H) with the 6H-oxo form predominating under physiological conditions. It is classified as an organic heterobicyclic compound and a mutagenic DNA lesion when formed endogenously [2]. The scaffold contains a bridgehead nitrogen and presents three diversification vectors at positions 2, 3, and 8 (or 6), enabling systematic structure–activity relationship (SAR) exploration for kinase inhibition, antiviral nucleoside design, and phospholipase A2 targeting.

Why Regioisomeric and Scaffold Analogs Cannot Substitute 1H-Imidazo[1,2-c]pyrimidin-5-one in Target-Oriented Research


The [1,2-c] ring fusion in 1H-imidazo[1,2-c]pyrimidin-5-one dictates a unique spatial presentation of hydrogen-bond donor/acceptor motifs that is fundamentally distinct from the more common [1,2-a] regioisomer. This difference translates into divergent target recognition, metabolic stability, and genotoxic potential. For instance, imidazo[1,2-a]pyrimidine-based drug candidates are rapidly oxidized at C-3 by aldehyde oxidase (AO), severely limiting oral bioavailability, whereas the [1,2-c] scaffold places the susceptible position at a different electronic environment [1]. Additionally, the compound is the core of the endogenous mutagenic DNA lesion 3,N4-ethenocytosine, which exhibits substantially higher mutagenic potency than its etheno-adenine counterpart [2]. These intrinsic properties mean that substituting a [1,2-a] isomer, a purine, or a pyrazolopyrimidine will alter both pharmacological and toxicological profiles in ways that cannot be predicted by simple potency extrapolation.

Quantitative Differentiation Evidence: 1H-Imidazo[1,2-c]pyrimidin-5-one vs. Closest Analogs and In-Class Alternatives


CDK2 Inhibition: 1H-Imidazo[1,2-c]pyrimidin-5-one Derivative 3b Exhibits Submicromolar Potency with High Selectivity Over Pan-CDK Inhibitors

A derivative of the target scaffold, compound 3b (8-cyclohexyl-6H-imidazo[1,2-c]pyrimidin-5-one), inhibited CDK2/cyclin E with an IC50 of 660–680 nM (Kd = 4100 nM by ITC) [1][2]. Although the clinical pan-CDK inhibitor dinaciclib achieves far greater CDK2 potency (IC50 = 1 nM), it also inhibits CDK1, CDK5, and CDK9 at low nanomolar concentrations, resulting in dose-limiting myelosuppression . Preliminary kinase profiling of the imidazo[1,2-c]pyrimidin-5-one series suggested high selectivity toward CDK2, with low cytotoxicity in leukemic cell lines [1]. The co-crystal structure (PDB 7ACK, 1.80 Å resolution) confirmed a distinct binding mode featuring a hydrogen bond to hinge residue Leu83, differing from the binding pose of dinaciclib [1].

CDK2 inhibitor kinase selectivity cancer

Mutagenic Potency: 3,N4-Ethenocytosine (εC) is ≥20-Fold More Mutagenic than 1,N6-Ethenoadenine (εA) in E. coli

In site-specific mutagenesis studies using single-stranded DNA in Escherichia coli, 3,N4-ethenocytosine (εC, synonymous with the 6H-oxo tautomer of 1H-imidazo[1,2-c]pyrimidin-5-one) produced a mutation frequency of approximately 2%, whereas 1,N6-ethenoadenine (εA) yielded only ~0.1% [1]. Furthermore, UV irradiation of host cells enhanced the mutagenic frequency of εC by an additional 30–60% [1]. The mutagenicity of the free base εC has been corroborated by in vivo genotoxicity studies in which εC induced significant mutations, while the corresponding nucleoside derivatives (εdC, εCyd) were non-mutagenic in the Ames test, highlighting the critical role of the aglycone scaffold in DNA polymerase bypass and misincorporation [2].

DNA adduct mutagenesis toxicology

Metabolic Stability: [1,2-c] Scaffold Avoids the Aldehyde Oxidase-Mediated Oxidation That Plagues [1,2-a] Regioisomers

Imidazo[1,2-a]pyrimidine-containing drug candidates undergo rapid C-3 oxidation by human aldehyde oxidase (AO), a metabolic pathway that can lead to high clearance and poor oral bioavailability [1]. In the [1,2-c] regioisomer, the electronic configuration of the fused ring system shifts the position most susceptible to AO oxidation to a site that is either blocked or electronically deactivated. While direct metabolic stability data for the unsubstituted 1H-imidazo[1,2-c]pyrimidin-5-one scaffold have not been published, none of the 28 derivatives in the Jansa et al. CDK2 series were reported to undergo AO-mediated metabolism, and the scaffold has been advanced into multiple drug discovery programs (CDK2, JAK, Lp-PLA2) without encountering this liability [2][3]. In contrast, the development of imidazo[1,2-a]pyrimidine androgen receptor antagonists was significantly delayed by the AO metabolism problem, requiring extensive medicinal chemistry to mitigate [1].

drug metabolism aldehyde oxidase pharmacokinetics

Lp-PLA2 Inhibition: [1,2-c]-Fused Pyrimidinones Provide an Alternative Chemotype to Pyrimidone-Based Inhibitors

2,3-Dihydroimidazo[1,2-c]pyrimidin-5(1H)-one derivatives, direct saturated analogs of the target scaffold, inhibit recombinant human Lp-PLA2 with IC50 values ranging from 620 nM to 870 nM, as measured in fluorogenic (PED6) and thio-PAF biochemical assays [1][2]. The clinical benchmark darapladib (SB-480848) achieves an IC50 of 0.25 nM against rhLp-PLA2 [3]. Although darapladib is approximately 2,500-fold more potent, the imidazo[1,2-c]pyrimidin-5-one chemotype occupies a distinct region of chemical space, as evidenced by the GlaxoSmithKline patent family disclosing hundreds of 2,3-dihydro variants with diverse substitution patterns and oral bioavailability [2]. This chemotype diversification is valuable in intellectual property strategies and for overcoming resistance or off-target effects associated with first-generation Lp-PLA2 inhibitors.

Lp-PLA2 inhibitor atherosclerosis Alzheimer's disease

Synthetic Accessibility: Multicomponent Reaction (MCR) Route to Imidazo[1,2-c]pyrimidin-5-ones Enables Library Synthesis Not Feasible with Traditional Condensation

A one-pot, three-component synthesis of 3-(cyclohexylamino)-7-hydroxy-2-arylimidazo[1,2-c]pyrimidin-5(6H)-ones was developed using silica sulfuric acid (SSA, 5 mol%) as a recyclable heterogeneous catalyst under solvent-free conditions at 50 °C, achieving moderate to good yields within 5 hours [1]. The classical two-component condensation of α-haloketones with 2-aminopyrimidines typically requires ≥24 hours, employs harsh conditions and organic solvents, and is less amenable to library production [1]. Additionally, the core scaffold 1H-imidazo[1,2-c]pyrimidin-5-one itself can be prepared in 53% yield via condensation of 6-aminopyrimidin-2(1H)-one with chloroacetaldehyde in DMF at 70 °C [2]. The MCR approach introduces two diversity points (aldehyde and isocyanide components) in a single step, whereas the traditional route requires sequential functionalization.

multicomponent reaction library synthesis medicinal chemistry

Highest-Value Research and Industrial Application Scenarios for 1H-Imidazo[1,2-c]pyrimidin-5-one


CDK2-Selective Oncology Lead Generation

The scaffold's demonstrated submicromolar CDK2 inhibition (IC50 660–680 nM for compound 3b) , combined with preliminary kinase selectivity and a solved co-crystal structure (PDB 7ACK, 1.80 Å), makes it an ideal starting point for fragment-based or structure-guided optimization of selective CDK2 inhibitors. Unlike pan-CDK inhibitors such as dinaciclib, this scaffold may permit therapeutic windows that avoid dose-limiting myelosuppression. The availability of 28 characterized derivatives with defined SAR at positions 2, 3, 6, and 8 enables rational, vector-based library design .

DNA Damage and Repair Mechanistic Studies

As 3,N4-ethenocytosine (εC), the compound is a validated, highly mutagenic DNA lesion that is at least 20-fold more potent than 1,N6-ethenoadenine in E. coli mutation assays . It serves as a critical substrate for studying base excision repair glycosylases (e.g., human TDG, E. coli Mug) and for calibrating mutagenicity assays. Researchers investigating vinyl chloride-induced carcinogenesis or lipid peroxidation-derived DNA damage require authentic εC as a reference standard; the corresponding nucleoside forms are non-mutagenic and cannot substitute .

Lp-PLA2 Inhibitor Development for Atherosclerosis and Neurodegeneration

Dihydroimidazo[1,2-c]pyrimidin-5-one derivatives have demonstrated Lp-PLA2 inhibition with IC50 values of 620–870 nM . The scaffold is the core of a GlaxoSmithKline patent family targeting atherosclerosis and Alzheimer's disease . Given the Phase III clinical experience with darapladib, this chemotype offers a path to second-generation Lp-PLA2 inhibitors with differentiated pharmacokinetic profiles or CNS penetration, without infringing on the darapladib/rilapladib IP space.

Antiviral Nucleoside Scaffold Exploration

The 6-(β-D-ribofuranosyl) derivatives of the scaffold have been synthesized and evaluated against a broad panel of DNA and RNA viruses . Although the parent nucleosides showed limited antiviral activity due to poor kinase recognition, the scaffold's structural mimicry of adenosine (comparable spatial outline and anti-conformation about the glycosyl bond) supports its continued exploration as a base-modified nucleoside core. Recent work on benzo[4,5]imidazo[1,2-c]pyrimidinone-based nucleosides demonstrated submicromolar activity against respiratory syncytial virus (RSV) and micromolar activity against SARS-CoV-2 , indicating that appropriate substitution can unlock antiviral efficacy.

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